molecular formula C14H23ClN4O B2473628 2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one CAS No. 2411239-91-1

2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B2473628
CAS No.: 2411239-91-1
M. Wt: 298.82
InChI Key: KPKQYANYRFABDD-UHFFFAOYSA-N
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Description

2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety and a chloro-propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyrazole moiety and the chloro-propanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-chloro-1-{2-ethyl-4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}propan-1-one: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

Uniqueness

The presence of the chloro group and the pyrazole moiety in 2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one makes it unique compared to similar compounds

Properties

IUPAC Name

2-chloro-1-[2-ethyl-4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O/c1-3-13-11-17(7-9-18-6-4-5-16-18)8-10-19(13)14(20)12(2)15/h4-6,12-13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQYANYRFABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(=O)C(C)Cl)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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